Home > Products > Screening Compounds P56976 > Glyco-obeticholic acid
Glyco-obeticholic acid - 863239-60-5

Glyco-obeticholic acid

Catalog Number: EVT-269335
CAS Number: 863239-60-5
Molecular Formula: C28H47NO5
Molecular Weight: 477.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glyco-obeticholic acid is a pharmacologically active metabolite of obeticholic acid, a semi-synthetic derivative of chenodeoxycholic acid. [, , , , , ] Obeticholic acid itself is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. [, , , , , , , ] While the parent compound, obeticholic acid, is extensively studied for its therapeutic potential in various liver diseases, glyco-obeticholic acid, as a metabolite, has received relatively less direct scientific scrutiny.

Obeticholic Acid

    Compound Description: Obeticholic acid (OCA) is a semi-synthetic bile acid derivative that acts as a potent and selective agonist of the farnesoid X receptor (FXR) [, , , , , ]. It is a modified form of chenodeoxycholic acid with enhanced FXR agonistic activity []. OCA has been approved for the treatment of primary biliary cholangitis (PBC) in patients with an inadequate response or intolerance to ursodeoxycholic acid [, , , , ]. It is also being investigated for its potential therapeutic benefits in other liver diseases, including nonalcoholic steatohepatitis (NASH) [, , , , , , , ].

    Relevance: Glyco-obeticholic acid is a pharmacologically active metabolite of obeticholic acid [, ]. It is formed through the metabolic process of glycosylation, which involves the attachment of a sugar molecule (glycoside) to obeticholic acid.

  • Compound Description: Tauro-obeticholic acid is another pharmacologically active metabolite of obeticholic acid [, ]. It is generated by the conjugation of obeticholic acid with taurine, a sulfur-containing amino acid, in a metabolic process called taurine conjugation.
  • Relevance: Similar to glyco-obeticholic acid, tauro-obeticholic acid is a metabolite of obeticholic acid [, ]. The distinction lies in the type of conjugation that occurs. While glyco-obeticholic acid undergoes glycosylation, tauro-obeticholic acid is formed through taurine conjugation.

Chenodeoxycholic Acid

  • Compound Description: Chenodeoxycholic acid (CDCA) is a naturally occurring bile acid that serves as a precursor to obeticholic acid [, ]. It also acts as an FXR agonist but with lower potency compared to OCA [, ].
  • Relevance: Obeticholic acid is a semi-synthetic derivative of chenodeoxycholic acid, meaning that obeticholic acid is structurally modified from chenodeoxycholic acid [, , ]. These modifications result in the enhanced potency and selectivity of obeticholic acid as an FXR agonist.

Ursodeoxycholic Acid

  • Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid that is commonly used as a first-line treatment for primary biliary cholangitis (PBC) [, , , , ]. It helps to improve liver function and slow down the progression of the disease.
  • Relevance: Obeticholic acid is often used as a second-line treatment option for patients with PBC who do not respond adequately to UDCA or who are unable to tolerate it [, , , , ]. While both compounds are bile acids, they differ in their chemical structures and mechanisms of action. OCA is a more potent and selective FXR agonist compared to UDCA.

Fibrates

  • Compound Description: Fibrates, such as bezafibrate and fenofibrate, are a class of lipid-lowering medications that are sometimes used as a second-line treatment option for patients with PBC who have an inadequate response to UDCA [, ].
  • Relevance: While fibrates are not structurally related to glyco-obeticholic acid, they are mentioned in several studies as an alternative treatment option for patients with primary biliary cholangitis (PBC) [, ].

Semaglutide

  • Compound Description: Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes [, ].
  • Relevance: Although not structurally related to glyco-obeticholic acid, semaglutide is often compared to obeticholic acid in the context of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) treatment [, ].
  • Compound Description: 5β-Cholanic Acid 3 is a Takeda G protein-coupled receptor 5 (TGR5) antagonist [].
  • Relevance: Studies have explored the synergistic anti-tumor effects of combining obeticholic acid with 5β-Cholanic Acid 3 in the context of hepatocellular carcinoma (HCC) treatment [].

Triptolide

  • Compound Description: Triptolide (TP) is a diterpenoid epoxide derived from the Chinese herb Tripterygium wilfordii, known for its anti-inflammatory and immunosuppressive properties [].
  • Relevance: Research suggests that obeticholic acid may protect against triptolide-induced hepatotoxicity, highlighting a potential interaction between these compounds [].
Source and Classification

Glyco-obeticholic acid is synthesized in the liver through the conjugation of obeticholic acid with glycine. This process occurs naturally as part of bile acid metabolism. Obeticholic acid itself is classified as a selective agonist of the farnesoid X receptor, which is crucial for regulating bile acid synthesis and homeostasis in the body. Glyco-obeticholic acid falls under the category of bile acids and their derivatives, which are essential for lipid digestion and absorption.

Synthesis Analysis

Methods and Technical Details

The synthesis of glyco-obeticholic acid involves the conjugation of obeticholic acid with glycine, typically occurring in the liver. This reaction is facilitated by bile acid-CoA:amino acid N-acyltransferase enzymes, which catalyze the formation of the amide bond between the carboxylic group of obeticholic acid and the amino group of glycine.

The synthesis can be summarized as follows:

  1. Starting Material: Obeticholic acid (C27H46O4).
  2. Reagent: Glycine (C2H5NO2).
  3. Catalyst: Bile acid-CoA:amino acid N-acyltransferase.
  4. Reaction Conditions: Physiological conditions within the liver.

This process leads to the formation of glyco-obeticholic acid, which can be further analyzed through techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for quantification and characterization.

Chemical Reactions Analysis

Reactions and Technical Details

Glyco-obeticholic acid participates in several biochemical reactions within the body:

  1. Conjugation Reaction: As mentioned earlier, glyco-obeticholic acid is formed via conjugation with glycine.
  2. Deconjugation: In the intestine, glyco-obeticholic acid can be deconjugated by intestinal microbiota back to obeticholic acid, allowing for enterohepatic recirculation.
  3. Metabolic Pathways: Glyco-obeticholic acid can undergo further modifications or transformations within metabolic pathways associated with bile acids.

These reactions are crucial for maintaining bile acid homeostasis and influencing pharmacological effects.

Mechanism of Action

Process and Data

Glyco-obeticholic acid acts primarily through its parent compound, obeticholic acid, which is a potent agonist of the farnesoid X receptor. Upon binding to this receptor, it initiates several downstream effects:

  1. Regulation of Bile Acid Synthesis: Activation of farnesoid X receptor inhibits cholesterol 7-alpha-hydroxylase (CYP7A1), reducing de novo bile acid synthesis.
  2. Increased Bile Acid Transport: It enhances the expression of transporters involved in bile salt excretion, such as Bile Salt Export Pump (BSEP), facilitating bile flow from hepatocytes into bile ducts.
  3. Anti-inflammatory Effects: The activation also leads to reduced hepatic inflammation and fibrosis by modulating inflammatory pathways.

These mechanisms contribute to the therapeutic effects observed in conditions like primary biliary cholangitis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Glyco-obeticholic acid is soluble in water due to its polar amide group.
  • Stability: The compound exhibits stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • pKa Values: The presence of acidic functional groups suggests multiple pKa values that influence its ionization state at physiological pH.

These properties are essential for understanding its behavior in biological systems and formulation development.

Applications

Scientific Uses

Glyco-obeticholic acid is primarily used in clinical settings related to liver diseases:

  • Therapeutic Use: As a metabolite of obeticholic acid, it contributes to the efficacy of treatments for primary biliary cholangitis.
  • Research Applications: Studies involving glyco-obeticholic acid help elucidate mechanisms related to bile acid metabolism and regulation, providing insights into potential therapies for cholestatic liver diseases.

Properties

CAS Number

863239-60-5

Product Name

Glyco-obeticholic acid

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C28H47NO5

Molecular Weight

477.7 g/mol

InChI

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1

InChI Key

MTLPUOZJBFHNSO-FCWTVGIUSA-N

SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O

Solubility

Soluble in DMSO

Synonyms

Glyco-obeticholic acid, Obeticholic Acid Glycine Conjugate

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.